Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Description
Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
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Biological Activity
Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative that has attracted attention for its potential biological activities. This compound, characterized by a complex molecular structure, includes functional groups that may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.
Molecular Structure
The molecular formula of this compound is C21H22N2O4 with a molecular weight of 366.4 g/mol. The structure features a quinoline core, an ethyl ester group, and a methoxybenzyl substituent, which may enhance its reactivity and biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates potential therapeutic effects in various areas, including:
- Antimicrobial Activity : Preliminary studies suggest that similar quinoline derivatives exhibit antibacterial properties. This compound may share these properties, although specific data on its efficacy are still under investigation.
- Enzyme Inhibition : The compound's structural features suggest it could interact with biological targets such as enzymes or receptors. Initial findings indicate potential inhibition or modulation of specific biological pathways, although detailed mechanisms remain to be elucidated.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds provides insights into the potential biological activity of this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
Ethyl 4-aminoquinoline-3-carboxylate | Lacks methoxybenzyl group | Varies; some show antibacterial effects |
8-Methylquinoline-2-carboxylate | No amino substituent | Limited; primarily studied for synthesis |
2-Methoxybenzylamine | Simpler structure; building block | Moderate activity; used in synthesis |
This table highlights how the presence of specific functional groups in this compound may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities of quinoline derivatives:
- Antibacterial Studies : A study on related quinoline compounds demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 0.23–0.70 mg/mL for effective compounds .
- Molecular Docking Studies : Molecular docking studies have indicated favorable interactions between similar compounds and bacterial enzymes such as MurB. These interactions suggest that modifications in the structure can significantly impact inhibitory actions against bacterial growth .
- Therapeutic Potential in Cancer : Research on compounds with similar structures has suggested potential applications in cancer therapy due to their ability to inhibit specific enzyme pathways involved in tumor growth and proliferation .
Properties
CAS No. |
1251705-55-1 |
---|---|
Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.417 |
IUPAC Name |
ethyl 4-[(2-methoxyphenyl)methylamino]-6-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-21(25)18-19(22-12-14-7-5-6-8-17(14)26-3)15-11-13(2)9-10-16(15)23-20(18)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |
InChI Key |
QDMLWFHOTACCDG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)C)NC1=O)NCC3=CC=CC=C3OC |
solubility |
not available |
Origin of Product |
United States |
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